molecular formula C26H18O4 B14720411 ([1,1'-Biphenyl]-2,2'-diyl)bis[(4-hydroxyphenyl)methanone] CAS No. 20837-33-6

([1,1'-Biphenyl]-2,2'-diyl)bis[(4-hydroxyphenyl)methanone]

Cat. No.: B14720411
CAS No.: 20837-33-6
M. Wt: 394.4 g/mol
InChI Key: ISWIZDJVARGMAJ-UHFFFAOYSA-N
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Description

([1,1’-Biphenyl]-2,2’-diyl)bis[(4-hydroxyphenyl)methanone]: is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two phenyl rings connected by a single bond, with each phenyl ring substituted by a hydroxyphenyl methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ([1,1’-Biphenyl]-2,2’-diyl)bis[(4-hydroxyphenyl)methanone] typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between bromobenzene and phenylboronic acid in the presence of a palladium catalyst.

    Introduction of Hydroxyphenyl Methanone Groups: The hydroxyphenyl methanone groups can be introduced through a Friedel-Crafts acylation reaction using 4-hydroxybenzoyl chloride and aluminum chloride as the catalyst.

Industrial Production Methods

Industrial production methods for ([1,1’-Biphenyl]-2,2’-diyl)bis[(4-hydroxyphenyl)methanone] may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

([1,1’-Biphenyl]-2,2’-diyl)bis[(4-hydroxyphenyl)methanone]: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens and nitrating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

([1,1’-Biphenyl]-2,2’-diyl)bis[(4-hydroxyphenyl)methanone]: has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of ([1,1’-Biphenyl]-2,2’-diyl)bis[(4-hydroxyphenyl)methanone] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with cellular proteins can induce apoptosis in cancer cells or inhibit the growth of microbial pathogens.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A: Similar in structure but with different substituents on the phenyl rings.

    Biphenyl-4,4’-dicarboxylic acid: Contains carboxylic acid groups instead of hydroxyphenyl methanone groups.

    4,4’-Dihydroxybiphenyl: Lacks the methanone groups, having only hydroxyl groups.

Uniqueness

([1,1’-Biphenyl]-2,2’-diyl)bis[(4-hydroxyphenyl)methanone]: is unique due to the presence of both hydroxyphenyl and methanone groups, which confer distinct chemical and biological properties

Properties

CAS No.

20837-33-6

Molecular Formula

C26H18O4

Molecular Weight

394.4 g/mol

IUPAC Name

[2-[2-(4-hydroxybenzoyl)phenyl]phenyl]-(4-hydroxyphenyl)methanone

InChI

InChI=1S/C26H18O4/c27-19-13-9-17(10-14-19)25(29)23-7-3-1-5-21(23)22-6-2-4-8-24(22)26(30)18-11-15-20(28)16-12-18/h1-16,27-28H

InChI Key

ISWIZDJVARGMAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)O

Origin of Product

United States

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